molecular formula C13H15ClN2OS B1451901 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-69-1

6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1451901
CAS No.: 1105194-69-1
M. Wt: 282.79 g/mol
InChI Key: PTUAVKAEKINLCT-UHFFFAOYSA-N
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Description

Core Structure and Substituents

The benzothiazole moiety consists of a benzene ring fused to a thiazole ring (a five-membered ring containing sulfur and nitrogen). The substituents are strategically positioned:

  • 6-Chloro : A chlorine atom at the para position relative to the thiazole nitrogen, introducing electron-withdrawing effects.
  • 4-Methyl : A methyl group at the meta position relative to the chlorine, contributing to steric bulk and hydrophobicity.
  • N-(Tetrahydrofuran-2-ylmethyl) : A tetrahydrofuran (THF) ring linked via a methylene group to the amine at position 2, enhancing conformational flexibility and potential hydrogen-bonding interactions.

The SMILES notation CC1=CC(Cl)cc2sc(NCC3CCCO3)nc12 illustrates the connectivity: the methyl group (CC), chlorine (Cl), and THF-linked amine (NCC3CCCO3).

Bonding and Electronic Effects

The compound exhibits distinct bonding patterns:

  • Aromaticity : The benzothiazole core is planar, with conjugated π-electrons distributed across the fused rings.
  • Thiazole Ring : The C=N bond in the thiazole ring contributes to resonance stabilization, while the sulfur atom participates in lone-pair interactions.
  • Tetrahydrofuran Group : The THF moiety adopts a chair-like conformation, with the oxygen atom capable of forming intra- or intermolecular hydrogen bonds.

Electron-withdrawing chlorine and electron-donating methyl groups modulate the electronic properties, influencing reactivity and spectroscopic behavior.

Properties

IUPAC Name

6-chloro-4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8-5-9(14)6-11-12(8)16-13(18-11)15-7-10-3-2-4-17-10/h5-6,10H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUAVKAEKINLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCC3CCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155340
Record name 6-Chloro-4-methyl-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-69-1
Record name 6-Chloro-4-methyl-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methyl-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiocyanation of Substituted Aniline

  • Starting material: 3-chloro-4-methyl aniline or related substituted anilines.
  • Reagents: Potassium thiocyanate (KSCN), bromine (Br2), glacial acetic acid.
  • Procedure: The substituted aniline is treated with KSCN in glacial acetic acid at temperatures below 0°C. Bromine in acetic acid is added dropwise maintaining the temperature below 0°C to avoid side reactions.
  • Outcome: Formation of 2-aminobenzothiazole derivatives via electrophilic substitution by thiocyanogen (pseudo halogen) at the 2-position of the aniline ring, followed by cyclization.

This method yields 2-amino-6-chloro-4-methyl benzothiazole with yields reported around 70-75% after recrystallization.

Oxidative Ring Closure

  • The intermediate thiourea or thiocyanato compounds undergo oxidative cyclization using bromine or other oxidants in chloroform or acetic acid to close the benzothiazole ring.
  • The reaction is typically performed at low temperatures (0-5°C) to control the reaction rate and avoid decomposition.
  • The product is purified by recrystallization from ethanol or benzene-ethanol mixtures.

N-Alkylation with Tetrahydrofuran-2-ylmethyl Group

The final step involves introducing the N-(tetrahydrofuran-2-ylmethyl) substituent at the 2-amino position:

  • Starting material: 6-chloro-4-methyl-1,3-benzothiazol-2-amine.
  • Reagents: Tetrahydrofuran-2-ylmethyl halide (e.g., bromide or chloride), base such as potassium carbonate (K2CO3), and polar aprotic solvent like dimethylformamide (DMF).
  • Procedure: The benzothiazol-2-amine is reacted with tetrahydrofuran-2-ylmethyl halide under reflux or elevated temperature conditions in presence of K2CO3 to facilitate nucleophilic substitution.
  • Outcome: Formation of the target compound 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine.

This alkylation step is typically done under anhydrous conditions to prevent hydrolysis and maximize yield.

Summary Table of Key Reaction Steps

Step Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Thiocyanation & Cyclization 3-chloro-4-methyl aniline KSCN, Br2, Glacial Acetic Acid, 0°C 2-amino-6-chloro-4-methyl benzothiazole 70-75 Low temp to control reaction
2 Oxidative ring closure Aryl thiourea intermediate Br2, CHCl3, 0-5°C Benzothiazole core 65-80 Careful temp control
3 N-Alkylation 6-chloro-4-methyl-1,3-benzothiazol-2-amine Tetrahydrofuran-2-ylmethyl halide, K2CO3, DMF This compound 60-85 Anhydrous conditions preferred

Research Findings and Optimization Notes

  • The thiocyanation reaction is sensitive to temperature and reagent addition rate; slow addition of bromine at low temperature prevents side reactions and improves purity.
  • The oxidative cyclization step benefits from controlled stirring and temperature to avoid over-oxidation or decomposition of sensitive intermediates.
  • The N-alkylation step efficiency depends on the quality of the tetrahydrofuran-2-ylmethyl halide and the solvent system; DMF is preferred for its polar aprotic nature facilitating nucleophilic substitution.
  • Purification typically involves recrystallization from ethanol or benzene-ethanol mixtures to obtain high-purity product suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition of key enzymes involved in disease processes.

  • Receptors: Binding to receptors to modulate cellular responses.

Comparison with Similar Compounds

Structural Comparison with Analogs

Substituted Benzothiazol-2-amines

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Benzothiazole) Molecular Formula Molecular Weight Key Features/Applications Evidence Source
6-Chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine 6-Cl, 4-Me, THF-CH2 C₁₄H₁₅ClN₂OS 296.8* Potential solubility due to THF group
6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204296-43-4) 6-Cl, 4-Me, Pyridine-CH2 C₁₄H₁₂ClN₃S 289.78 Aromatic pyridine group; lab use
6-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204296-44-5) 6-Cl, 4-Me, Pyridine-CH2 C₁₄H₁₂ClN₃S 289.78 Pyridine positional isomer; research use
4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine 4-isoPr, THF-CH2 C₁₅H₂₀N₂OS 276.4 Bulkier substituent; solid-state properties

Notes:

  • THF-CH2 group : The tetrahydrofuran moiety may improve solubility in polar solvents compared to pyridine derivatives, which are more lipophilic .

Heterocyclic Analogs

Thiadiazole and Triazine Derivatives
  • Thiadiazoles : Compounds like 5-(4-chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine exhibit antimicrobial activity due to the thiadiazole core’s electron-deficient nature, which facilitates interactions with bacterial enzymes .
  • Triazines: Derivatives such as N-benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine show antimicrobial and anti-infective properties, attributed to the triazine ring’s ability to mimic purine bases .
Table 2: Comparison of Heterocyclic Cores
Core Structure Example Compound Key Properties Biological Activity Evidence Source
Benzothiazole Target compound Solubility (THF group), structural rigidity Anticancer, antimicrobial
Thiadiazole 5-(4-Chloro-benzyl)-1,3,4-thiadiazole-2-amine Electron-deficient core Antimicrobial
Triazine N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine Base-mimicking ability Antimicrobial, anti-infective

Dehydrosulfurization Strategies

  • DCC vs. I₂/Et₃N : For related oxadiazine derivatives, dicyclohexylcarbodiimide (DCC) provides high yields, whereas iodine/triethylamine enables access to otherwise inaccessible products . This suggests that reagent choice could influence the synthesis of complex benzothiazole analogs.

Anticancer Potential

  • Benzothiazole Derivatives : Compounds like 6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (BT16) exhibit anticancer activity, with IC₅₀ values in the micromolar range . The target compound’s THF group may modulate toxicity profiles compared to nitro-substituted analogs.

Antimicrobial Activity

  • Triazine-Benzothiazole Hybrids : 6-Chloro-N2,N4-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4-diamine shows efficacy against S. aureus and E. coli, highlighting the synergy between heterocyclic cores .

Biological Activity

6-Chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews available data on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Name : this compound
  • Molecular Formula : C13H15ClN2OS
  • Molecular Weight : 268.76 g/mol
  • CAS Number : 422526-52-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

  • Cell Proliferation Inhibition :
    • In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at concentrations ranging from 1 to 4 μM .
    • The mechanism involves downregulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in tumor progression .
  • Apoptosis Induction :
    • Western blot analyses confirmed that treatment with the compound leads to activation of apoptotic pathways, evidenced by increased levels of cleaved caspases . This suggests that this compound may serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound's structural features also suggest potential anti-inflammatory properties. Benzothiazole derivatives have been documented to exhibit significant anti-inflammatory effects through inhibition of NF-kB signaling pathways and reduction of inflammatory mediators .

Case Studies and Research Findings

StudyFindings
Kamal et al. (2010)Identified benzothiazole derivatives with potent anticancer activity against various human cancer cell lines.
Noolvi et al. (2012)Demonstrated that modifications in benzothiazole structures enhance anticancer efficacy, supporting the relevance of compounds like this compound .
El-Halaby et al. (2019)Reported on the synthesis and biological evaluation of benzothiazole compounds, highlighting their diverse pharmacological profiles including anticancer and anti-inflammatory activities .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G0/G1 phase in treated cancer cells.
  • Cytokine Modulation : It reduces levels of pro-inflammatory cytokines, thereby mitigating inflammation-associated tumor growth.
  • Apoptosis Pathway Activation : The compound activates intrinsic apoptotic pathways leading to increased cell death in tumor cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzothiazol-2-amine derivatives, and how can they be adapted for synthesizing the target compound?

  • Answer : Common approaches include cyclization of thiourea derivatives with α-haloketones (e.g., phenacyl bromides) under reflux conditions. For example:

  • Route 1 : Reacting thiourea analogs with substituted bromoketones in ethanol/water mixtures with sodium acetate as a base (50–70% yields) .
  • Route 2 : Condensation in DMF with K₂CO₃ at 70–90°C, yielding 81–98% for analogous thiazoles .
  • Optimization : Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretches at ~1310 cm⁻¹, NH stretches at ~3200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.6–8.2 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., FABMS m/z 466 for BT16 derivatives) .
  • X-ray Crystallography : Resolves crystal structure and stereochemistry .

Q. What biological activities are reported for structurally similar benzothiazol-2-amine derivatives?

  • Answer :

  • Antimicrobial : Analogs show activity against Mycobacterium tuberculosis (MIC ≤ 6.25 µg/mL) .
  • Enzyme Inhibition : Benzothiazole cores inhibit kinases and proteases relevant to cancer .
  • Methodology : Screen via microbroth dilution (antimicrobial) or fluorescence-based enzyme assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different methods?

  • Answer :

  • Systematic Analysis : Use Design of Experiments (DoE) to compare variables (solvent polarity, base strength). For example, DMF (polar aprotic) may enhance reactivity over ethanol .
  • Byproduct Identification : Employ LC-MS to detect dimers or unreacted intermediates .
  • Case Study : Thiourea reactions in water (50% yield) vs. DMF (98% yield) highlight solvent impact .

Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?

  • Answer :

  • Molecular Docking : Use AutoDock/Vina to model interactions with enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP), permeability (BBB score), and metabolic stability .
  • QSAR : Correlate substituent effects (e.g., chloro, methyl) with bioactivity using CoMFA/CoMSIA .

Q. How can stereochemical challenges in synthesis be addressed?

  • Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or diastereomeric salt formation .
  • X-ray Diffraction : Confirm absolute configuration, as done for 4-(2,4,6-trimethylbenzyl)-1,3-thiazol-2-amine .

Q. What strategies improve solubility for in vivo studies?

  • Answer :

  • Prodrug Design : Introduce phosphate or PEG groups at the tetrahydrofuran moiety.
  • Co-Solvents : Use DMSO or cyclodextrin complexes in preclinical formulations .
  • Salt Formation : Explore hydrochloride or mesylate salts .

Methodological Notes

  • Contradiction Management : Compare reaction conditions (e.g., solvent, temperature) across studies to identify yield-limiting factors .
  • Advanced Purification : Use preparative HPLC for polar byproducts, as seen in compound 39 isolation .
  • Biological Testing : Include positive controls (e.g., isoniazid for anti-TB assays) and validate via dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.